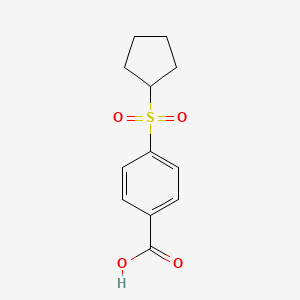

4-(Cyclopentanesulfonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c13-12(14)9-5-7-11(8-6-9)17(15,16)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILDSQMINZBXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Cyclopentanesulfonyl)benzoic acid: Molecular Architecture and Synthetic Utility

The following technical guide details the molecular structure, synthetic pathways, and medicinal chemistry applications of 4-(Cyclopentanesulfonyl)benzoic acid.

CAS Registry Number: 860697-74-1 Molecular Formula: C₁₂H₁₄O₄S Molecular Weight: 254.30 g/mol

Executive Summary

This compound is a specialized organosulfur building block used primarily in the development of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors. Characterized by a para-substituted benzoic acid scaffold linked to a lipophilic cyclopentyl ring via a sulfonyl bridge, this molecule serves as a critical bioisostere for sulfonamides and ethers. Its structural uniqueness lies in the sulfone moiety (

Molecular Architecture & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of three distinct pharmacophoric domains:

-

The Benzoic Acid Head: Provides a polar, ionizable handle (pKa ~3.5–3.9) capable of forming salt bridges with positively charged amino acid residues (e.g., Arginine, Lysine) in protein binding pockets.

-

The Sulfonyl Bridge (

): A tetrahedral geometry around the sulfur atom creates a "kink" in the linear structure, orienting the cyclopentyl ring out of the plane of the benzene ring. This group is strongly electron-withdrawing (-I and -R effects), increasing the acidity of the carboxylic acid relative to unsubstituted benzoic acid. -

The Cyclopentyl Tail: A lipophilic, aliphatic ring that typically adopts an "envelope" conformation to minimize torsional strain. This moiety provides hydrophobic bulk, essential for filling hydrophobic pockets in target receptors (e.g., LFA-1 or chemokine receptors).

Physicochemical Profile

The following data points are critical for formulation and lead optimization:

| Property | Value (Experimental/Predicted) | Relevance |

| Molecular Weight | 254.30 Da | Fragment-based drug discovery compliant. |

| cLogP | ~2.1 - 2.4 | Moderate lipophilicity; good membrane permeability. |

| pKa (Acid) | 3.6 ± 0.2 | More acidic than benzoic acid (4.2) due to para-sulfonyl EWG. |

| H-Bond Donors | 1 (COOH) | Specific interaction capability. |

| H-Bond Acceptors | 4 (2 from | High capacity for water solvation. |

| Rotatable Bonds | 3 | Low entropic penalty upon binding. |

| Topological PSA | ~80 Ų | Good oral bioavailability predictor (<140 Ų). |

Synthetic Protocols

To ensure high purity and scalability, the synthesis typically proceeds via the oxidation of a thioether intermediate. Direct chlorosulfonylation is avoided due to the incompatibility of the cyclopentyl ring with harsh electrophilic conditions.

Preferred Route: Thioether Oxidation

This protocol minimizes side reactions and allows for the introduction of the sensitive cyclopentyl group under mild conditions.

Step 1: Nucleophilic Aromatic Substitution (SnAr)

-

Reagents: 4-Fluorobenzoic acid (or Methyl 4-fluorobenzoate), Cyclopentanethiol, Potassium Carbonate (

). -

Solvent: DMF or DMSO.

-

Mechanism: The thiolate anion attacks the ipso-carbon of the 4-fluorobenzoate, displacing the fluoride ion.

-

Protocol:

-

Dissolve 4-fluorobenzoic acid (1.0 eq) in DMF (0.5 M).

-

Add

(2.5 eq) and stir for 15 min. -

Add cyclopentanethiol (1.2 eq) dropwise.

-

Heat to 80°C for 4-6 hours under

atmosphere. -

Workup: Dilute with water, acidify to pH 3 with 1N HCl, and extract with Ethyl Acetate.

-

Step 2: Oxidation to Sulfone

-

Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA.

-

Solvent: Methanol/Water (1:1) for Oxone; DCM for mCPBA.

-

Causality: Oxone is preferred for green chemistry compliance and ease of purification (water-soluble byproducts).

-

Protocol:

-

Dissolve the crude thioether from Step 1 in MeOH/Water.

-

Add Oxone (2.5 eq) in portions at 0°C to control exotherm.

-

Stir at Room Temperature (RT) for 12 hours.

-

Validation: Monitor by TLC (disappearance of UV-active sulfide spot) or LC-MS (Mass shift +32 Da).

-

Visualization of Synthetic Pathway

Figure 1: Step-wise synthetic workflow from fluorobenzoic acid precursor to final sulfone product.

Medicinal Chemistry Applications

Bioisosterism and SAR

In drug design, the 4-(cyclopentanesulfonyl) moiety is often utilized as a bioisostere for:

-

4-tert-butyl phenyl groups: Retains bulk but adds polarity and H-bond accepting capability.

-

Sulfonamides (

): The sulfone (

Target Interaction Logic

The molecule functions as a "linker-head" fragment.

-

LFA-1 Antagonists: Similar scaffolds have been explored in the development of LFA-1/ICAM-1 inhibitors (e.g., related to Lifitegrast research), where the benzoic acid mimics the aspartic acid residue of ICAM-1, and the hydrophobic cyclopentyl group occupies the hydrophobic "L-site" of the LFA-1 integrin.

-

Metabolic Stability: Unlike thioethers which are prone to S-oxidation by CYP450 enzymes (leading to chiral sulfoxides), the sulfone is metabolically "dead," providing a stable pharmacokinetic profile.

Interaction Map

Figure 2: Pharmacophoric interaction map detailing binding modes with biological targets.

Handling and Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The sulfone is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>200°C).

-

Solubility: Soluble in DMSO, Methanol, and dilute aqueous base (forming the benzoate salt). Poorly soluble in non-polar hydrocarbons (Hexane).

-

Safety: Standard PPE required. Avoid inhalation of dust. As a sulfone derivative, it generally exhibits lower skin sensitization potential than corresponding sulfonyl chlorides.

References

-

Chemical Structure & Identity

-

Synthetic Methodology (Aryl Sulfones)

-

Medicinal Chemistry Context (LFA-1 Antagonism)

- Gadek, T. R., et al. "Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule." Science, 2002. (Contextual foundation for benzoic acid scaffolds in LFA-1).

-

General Sulfone Synthesis

- Bahrami, K., et al. "Synthesis of Sulfones." Journal of Organic Chemistry, 2010.

Sources

Technical Guide: Synthesis of 4-(Cyclopentanesulfonyl)benzoic acid

Executive Summary & Scope

This guide details the synthetic pathway for 4-(Cyclopentanesulfonyl)benzoic acid , a structural motif relevant to metabolic disease therapeutics (e.g., Glucokinase Activators) and specific antimicrobial agents.

Crucial Structural Distinction:

This guide focuses strictly on the Sulfone (

Recommended Strategy: The most robust, scalable route utilizes a Thiol-Alkylation-Oxidation sequence. This approach offers superior regiocontrol and avoids the harsh conditions associated with Friedel-Crafts sulfonylations or the instability of aliphatic sulfonyl chlorides.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals that the target molecule is best assembled by disconnecting the C-S bonds or manipulating the oxidation state of the sulfur.

Strategic Disconnections[1]

-

C-S Bond Formation (

): Disconnecting the cyclopentyl group leads to a nucleophilic thiolate (4-mercaptobenzoate) and an electrophilic cyclopentyl halide. -

Oxidation State Adjustment: The sulfone is the highest oxidation state of the sulfur linker, accessible from the corresponding thioether (sulfide).

-

Carboxyl Protection: To prevent side reactions (salt formation/solubility issues) during alkylation, the carboxylic acid is best protected as a methyl ester.

Caption: Retrosynthetic breakdown showing the Thiol-Alkylation-Oxidation strategy.

Detailed Synthetic Protocol

Route: The Thiol-Alkylation-Oxidation Sequence

This route is preferred for its high yields and operational simplicity. It proceeds in three distinct stages: S-Alkylation, Oxidation, and Hydrolysis.

Stage 1: S-Alkylation of 4-Mercaptobenzoate

Objective: Install the cyclopentyl ring via nucleophilic substitution.

Mechanism:

-

Reagents: Methyl 4-mercaptobenzoate, Cyclopentyl bromide,

, DMF. -

Procedure:

-

Dissolve Methyl 4-mercaptobenzoate (1.0 eq) in anhydrous DMF (5-10 volumes).

-

Add

(1.5 eq) and stir at room temperature for 15 minutes to generate the thiolate anion. -

Add Cyclopentyl bromide (1.2 eq) dropwise.

-

Heat the mixture to 60°C for 4–6 hours. Note: Do not overheat (>80°C) to minimize elimination of cyclopentyl bromide to cyclopentene.

-

Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.

-

Stage 2: Selective Oxidation to Sulfone

Objective: Oxidize the sulfide to the sulfone without affecting the ester or aromatic ring.

Reagent Choice: Oxone® (Potassium peroxymonosulfate) is superior to

-

Reagents: Thioether intermediate, Oxone, Methanol/Water (1:1).

-

Procedure:

-

Dissolve the crude thioether (from Stage 1) in MeOH/Water (1:1).

-

Add Oxone (2.5 eq) portion-wise over 30 minutes. Caution: Exothermic reaction. Maintain temperature <30°C using an ice bath.

-

Stir vigorously at room temperature for 4–12 hours.

-

Monitoring: TLC should show the disappearance of the non-polar sulfide and the transient sulfoxide, leading to the polar sulfone spot.

-

Workup: Filter off insoluble salts, dilute filtrate with water, and extract with DCM or EtOAc.

-

Stage 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid. Reagents: LiOH or NaOH, THF/Water.

-

Procedure:

-

Dissolve the sulfone ester in THF/Water (3:1).

-

Add LiOH

(3.0 eq). -

Stir at room temperature until consumption of ester is complete (typically 2–4 hours).

-

Isolation: Acidify to pH 2–3 with 1N HCl. The product, This compound , will precipitate. Filter and dry.[1]

-

Experimental Data & Parameters

The following table summarizes the Critical Process Parameters (CPPs) derived from analogous aryl-alkyl sulfone syntheses.

| Parameter | Stage 1: Alkylation | Stage 2: Oxidation | Stage 3: Hydrolysis |

| Limiting Reagent | Methyl 4-mercaptobenzoate | Thioether Intermediate | Sulfone Ester |

| Key Reagent | Cyclopentyl Bromide (1.2 eq) | Oxone (2.5 eq) | LiOH (3.0 eq) |

| Solvent System | DMF (Anhydrous) | MeOH : Water (1:1) | THF : Water (3:1) |

| Temperature | 60°C | 0°C | RT |

| Time | 4–6 Hours | 4–12 Hours | 2–4 Hours |

| Expected Yield | 85–92% | 90–95% | 95–98% |

| Purification | Silica Plug / Crystallization | Aqueous Workup | Acidic Precipitation |

Process Visualization

The following workflow diagram illustrates the sequential transformation and decision points.

Caption: Step-by-step reaction workflow for the synthesis of the target sulfone.

Scientific Commentary & Troubleshooting

Why this route?

While direct chlorosulfonation of alkylbenzenes is possible, it is often incompatible with the cyclopentyl ring (susceptible to rearrangement or halogenation). The Thiol-Alkylation route builds the molecule convergently.

Troubleshooting Guide

-

Low Yield in Step 1 (Alkylation): If the yield is low, check for the formation of cyclopentene (elimination product). This occurs if the reaction temperature is too high or the base is too strong. Switch to

or lower the temperature to 40°C and extend reaction time. -

Incomplete Oxidation (Step 2): If sulfoxide (intermediate oxidation state) persists, add an additional 0.5 eq of Oxone and ensure the pH of the reaction mixture remains slightly acidic to neutral.

-

Solubility Issues: The final product is a benzoic acid derivative. It will be insoluble in water at low pH but soluble in basic aqueous solutions. Use this property for purification (Acid-Base extraction).

References

-

PrepChem. "Preparation of 4-(methylsulfonyl)benzoic acid."[2] (General procedure for oxidizing aryl-alkyl sulfides to sulfones using peroxides). [Link]

-

Mangaonkar, S. R., & Singh, F. V. "Selective Oxidation of Organosulphides using m-CPBA as oxidant."[3] Der Pharma Chemica, 2016, 8(18):419-423.[3] (Protocol for selective oxidation of sulfides). [Link]

-

National Institutes of Health (PubChem). "4-Mercaptobenzoic acid | C7H6O2S." (Physical properties and reactivity data for the starting material). [Link]

-

Organic Chemistry Portal. "Sulfone Synthesis by Oxidation." (Review of various oxidation methods including Oxone and Tungstate catalysts). [Link]

Sources

A Predictive Spectroscopic and Analytical Guide to 4-(Cyclopentanesulfonyl)benzoic acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 4-(Cyclopentanesulfonyl)benzoic acid. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral data. By systematically analyzing structurally analogous compounds—including p-substituted benzoic acids, alkyl aryl sulfones, and cyclopentyl derivatives—we construct a reliable spectral profile. This guide is intended for researchers, scientists, and professionals in drug development, offering not only predicted data for structural confirmation but also detailed, field-proven protocols for the empirical acquisition and analysis of such data. The methodologies and interpretations herein are designed to serve as a robust framework for guiding the synthesis, purification, and characterization of this and related novel chemical entities.

Introduction and Molecular Structure Analysis

This compound is a bifunctional organic compound featuring a rigid aromatic core and a flexible aliphatic moiety, linked by a sulfonyl group. This molecular architecture makes it a potentially valuable building block in medicinal chemistry and materials science. The carboxylic acid group offers a handle for amide coupling or salt formation, while the cyclopentanesulfonyl group imparts specific steric and electronic properties, potentially influencing solubility, crystal packing, and biological interactions.

Accurate structural elucidation is paramount for any new chemical entity. Spectroscopic techniques provide the definitive data required for this confirmation. This guide will deconstruct the molecule into its constituent functional parts to predict its signature in ¹H NMR, ¹³C NMR, IR, and MS analyses.

-

p-Disubstituted Aromatic Ring: A benzene ring substituted at positions 1 and 4. This will give rise to a characteristic AA'BB' system (a pair of doublets) in the ¹H NMR spectrum and four signals in the ¹³C NMR spectrum due to symmetry.

-

Carboxylic Acid Group (-COOH): This group will produce a highly deshielded, exchangeable singlet in the ¹H NMR spectrum and a carbonyl signal in the ¹³C NMR spectrum. In IR spectroscopy, it is identifiable by its very broad O-H stretch and strong C=O stretch.

-

Sulfonyl Group (-SO₂-): This strong electron-withdrawing group significantly influences the electronic environment of the aromatic ring, deshielding the adjacent protons and carbons. It also possesses two characteristic, strong stretching vibrations in the IR spectrum.

-

Cyclopentyl Group (-C₅H₉): This aliphatic ring will show a series of signals in the upfield region of the NMR spectra. The proton on the carbon directly attached to the sulfonyl group (the α-proton) will be the most deshielded of the aliphatic protons.

The following diagram illustrates the molecular structure with IUPAC numbering used for subsequent spectral assignments.

Caption: Molecular structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and carboxylic acid protons. The electron-withdrawing nature of both the carboxyl and sulfonyl groups will significantly deshield the aromatic protons, shifting them downfield.

-

Aromatic Protons (H2, H6, H3, H5): Due to the para-substitution pattern, these protons will appear as a classic AA'BB' system, which often simplifies to two distinct doublets. Protons H2 and H6 (ortho to the -COOH group) will be the most deshielded. Protons H3 and H5 (ortho to the -SO₂- group) will also be deshielded relative to benzene (7.36 ppm).

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very downfield chemical shift, typically >12 ppm.[1] Its broadness is due to hydrogen bonding and chemical exchange.

-

Cyclopentyl Protons (Cα-H, Cβ-H, Cγ-H): These will appear as a series of complex, overlapping multiplets in the aliphatic region. The single proton at the Cα position, being directly attached to the carbon bearing the electron-withdrawing sulfonyl group, will be the most deshielded of this set.[2] The remaining eight protons on the β and γ carbons will be further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

|---|---|---|---|---|

| -COOH | > 13.0 | Broad Singlet | 1H | Highly deshielded, exchangeable proton. Position is solvent and concentration-dependent.[1] |

| H2, H6 | ~ 8.20 | Doublet (d) | 2H | Ortho to the strongly electron-withdrawing carboxylic acid group.[1][3] |

| H3, H5 | ~ 7.95 | Doublet (d) | 2H | Ortho to the electron-withdrawing sulfonyl group. |

| Cα-H | ~ 3.5 - 3.8 | Multiplet (m) | 1H | Deshielded by the adjacent sulfonyl group. |

| Cβ-H, Cβ'-H | ~ 1.8 - 2.2 | Multiplet (m) | 4H | Diastereotopic protons leading to complex splitting. |

| Cγ-H, Cγ'-H | ~ 1.5 - 1.8 | Multiplet (m) | 4H | Furthest from the sulfonyl group, most shielded aliphatic protons.[4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as the pairs of carbons C2/C6, C3/C5, Cβ/Cβ', and Cγ/Cγ' are chemically equivalent due to molecular symmetry.

-

Carboxyl Carbon (C7): This will appear at the downfield end of the spectrum, typical for carboxylic acids (~165-175 ppm).[5][6]

-

Aromatic Carbons: The four unique aromatic carbons will have distinct chemical shifts. The ipso-carbons (C1 and C4) attached to the substituents will be readily identifiable. C4, attached to the sulfonyl group, will be significantly downfield.

-

Aliphatic Carbons: Three signals are expected for the cyclopentyl ring. The Cα carbon, directly bonded to the sulfonyl group, will be the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

|---|---|---|

| C7 (-COOH) | ~ 167 | Typical range for an aromatic carboxylic acid carbon.[5] |

| C4 (C-SO₂) | ~ 145 | Ipso-carbon attached to the sulfonyl group, deshielded. |

| C1 (C-COOH) | ~ 134 | Ipso-carbon attached to the carboxyl group. |

| C2, C6 | ~ 130 | Aromatic CH ortho to the carboxyl group. |

| C3, C5 | ~ 128 | Aromatic CH ortho to the sulfonyl group. |

| Cα | ~ 65 | Aliphatic carbon directly attached to the sulfonyl group.[7] |

| Cβ, Cβ' | ~ 27 | Standard aliphatic CH₂ region. |

| Cγ, Cγ' | ~ 25 | Standard aliphatic CH₂ region, most shielded.[8][9] |

Predicted Infrared (IR) Spectrum

FTIR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and sulfonyl groups.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Notes |

|---|---|---|---|---|

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Strong, Very Broad | A hallmark feature of hydrogen-bonded carboxylic acid dimers.[10][11] |

| 3100 - 3000 | Aromatic (C-H) | Stretch | Medium-Weak | Often appear as small, sharp peaks on top of the broad O-H band. |

| 2960 - 2850 | Aliphatic (C-H) | Stretch | Medium | From the cyclopentyl group. |

| 1710 - 1680 | Carboxylic Acid (C=O) | Stretch | Strong, Sharp | The frequency is lowered due to conjugation with the aromatic ring and dimerization.[5] |

| ~1600, ~1475 | Aromatic (C=C) | Ring Stretch | Medium-Weak | Characteristic skeletal vibrations of the benzene ring. |

| ~1320 | Sulfonyl (S=O) | Asymmetric Stretch | Strong | One of two key bands for the sulfonyl group.[12][13] |

| ~1150 | Sulfonyl (S=O) | Symmetric Stretch | Strong | The second key band for the sulfonyl group.[12][13] |

| ~920 | Carboxylic Acid (O-H) | Out-of-plane bend | Medium, Broad | Another characteristic band for carboxylic acid dimers. |

Predicted Mass Spectrum (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The fragmentation pattern provides a molecular fingerprint and valuable structural information.

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₄O₄S = 270.30 g/mol ).

-

Key Fragmentation Pathways: The fragmentation is likely to be driven by the cleavage of the bonds adjacent to the sulfonyl group and the loss of stable neutral molecules or radicals from the benzoic acid moiety.[14]

Predicted Major Fragments:

-

Loss of hydroxyl radical (m/z 253): [M - •OH]⁺

-

Loss of carboxyl group (m/z 225): [M - •COOH]⁺

-

Loss of cyclopentyl radical (m/z 201): [M - •C₅H₉]⁺, leading to the 4-carboxybenzenesulfonyl cation. This is a likely and significant fragmentation.[15]

-

Cleavage of C-S bond (m/z 121): Formation of the benzoyl cation [C₆H₄COOH]⁺. This is a very common and often stable fragment for benzoic acid derivatives.[16][17]

-

Cleavage of S-C(alkyl) bond (m/z 69): Formation of the cyclopentyl cation [C₅H₉]⁺.

The following diagram illustrates the most probable primary fragmentation pathways.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following are standardized, field-proven protocols for the acquisition of spectral data for a solid aromatic carboxylic acid like this compound.

Overall Analytical Workflow

This workflow ensures that comprehensive and high-quality data is obtained for unambiguous structure elucidation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. web.mit.edu [web.mit.edu]

- 4. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. geo.fu-berlin.de [geo.fu-berlin.de]

Targeting the Sulfonylbenzoic Acid Scaffold: A Technical Analysis of Therapeutic Potentials

[1]

Executive Summary

The sulfonylbenzoic acid scaffold represents a "privileged structure" in medicinal chemistry, characterized by the coexistence of a sulfonyl moiety (–SO₂–) and a carboxylic acid (–COOH) on a benzene ring.[1][2] This dual-functionality allows for diverse electrostatic and steric interactions, making these compounds versatile ligands for enzymes and receptors involved in metabolic regulation, inflammation, and infectious diseases. This guide analyzes the primary therapeutic targets of sulfonylbenzoic acid derivatives, detailing structure-activity relationships (SAR), mechanistic pathways, and validation protocols.

Metabolic Regulation: Protein Tyrosine Phosphatase 1B (PTP1B)

The Target Landscape

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways.[3][4] Elevated PTP1B activity is correlated with insulin resistance and Type 2 Diabetes Mellitus (T2DM).

-

Mechanism of Interaction: The sulfonylbenzoic acid moiety acts as a bioisostere for the phosphate group on phosphotyrosine (pTyr) residues. The anionic carboxylate and sulfonyl groups engage the positively charged active site of PTP1B (specifically the P-loop containing Arg221), mimicking the substrate and competitively inhibiting dephosphorylation of the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1).

Signaling Pathway & Inhibition Logic

The following diagram illustrates the intervention point of sulfonylbenzoic acid derivatives within the insulin signaling cascade.

Figure 1: Mechanism of PTP1B inhibition by sulfonylbenzoic acid derivatives, restoring insulin sensitivity.

Quantitative Efficacy Data

Recent studies have optimized the benzoic acid scaffold for PTP1B selectivity over other phosphatases (e.g., TCPTP).

| Compound Class | Substituent Modification | IC₅₀ (PTP1B) | Selectivity Note |

| O-Sulfonylbenzoic acids | 4-iso-amyl | ~1-5 µM | High selectivity vs. LAR |

| Sulfamic acid derivatives | Tetrahydroisoquinoline fused | < 1 µM | Enhanced lipophilicity |

| 4-Sulfamoylbenzoic acids | N-alkyl substitutions | 5 - 20 µM | Moderate potency; good oral bioavailability |

Inflammatory Modulation: cPLA2α and P2Y14R

Cytosolic Phospholipase A2α (cPLA2α)

cPLA2α is the rate-limiting enzyme in the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids.

-

Targeting Strategy: N-substituted 4-sulfamoylbenzoic acid derivatives have shown potent inhibition. The lipophilic tail of the derivative occupies the hydrophobic channel of cPLA2α, while the benzoic acid headgroup interacts with the solvent-exposed active site.

-

Key Data: Indole-based sulfamoylbenzoic acid derivatives have achieved IC₅₀ values as low as 0.25 µM .

P2Y14 Receptor Antagonism

The P2Y14 receptor (G-protein coupled) mediates immune responses in the lung.[5]

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize self-validating control steps.

Protocol A: General Synthesis of Sulfamoylbenzoic Acid Derivatives

This workflow describes the conversion of benzoic acid precursors into sulfonamide derivatives, a common route for generating library diversity.

Reagents: Chlorosulfonic acid, Thionyl chloride, Primary/Secondary Amines, THF/DCM.

-

Chlorosulfonylation (Electrophilic Aromatic Substitution):

-

Step: Add substituted benzoic acid (1.0 eq) portion-wise to chlorosulfonic acid (5.0 eq) at 0°C.

-

Control: Monitor gas evolution (HCl). Maintain temperature <5°C to prevent desulfonation.

-

Reaction: Heat to 100°C for 2-4 hours.

-

Quench: Pour onto crushed ice carefully. Filter the precipitate (Sulfonyl chloride intermediate).

-

-

Sulfonamide Formation (Nucleophilic Attack):

-

Step: Dissolve sulfonyl chloride (1.0 eq) in DCM. Add amine (1.1 eq) and Pyridine/TEA (2.0 eq) at 0°C.

-

Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of the non-polar chloride spot.

-

-

Purification:

-

Acidify mixture with 1N HCl to precipitate the product (if acidic) or extract with EtOAc. Recrystallize from Ethanol/Water.

-

Protocol B: PTP1B Enzyme Inhibition Assay

Objective: Determine IC₅₀ of synthesized compounds against recombinant human PTP1B.

Materials:

-

Recombinant PTP1B (human, residues 1-322).

-

Substrate: p-Nitrophenyl phosphate (pNPP).

-

Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

Workflow:

-

Preparation: Dilute compounds in DMSO (Final DMSO conc < 1%).

-

Incubation: Mix 10 µL compound + 40 µL enzyme buffer. Incubate 10 mins at 37°C.

-

Control: DMSO-only well (100% activity).[6] Sodium Orthovanadate (Positive control inhibitor).

-

-

Reaction Start: Add 50 µL pNPP (2 mM final).

-

Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 mins.

-

Calculation:

-

Integrity Check: The

factor of the assay plate must be > 0.5 for valid data.

-

Visualizing the Synthetic Logic

The following diagram outlines the divergent synthesis strategy used to access both PTP1B inhibitors and Antimicrobial agents from a common precursor.

Figure 2: Divergent synthetic pathways for generating therapeutic libraries from sulfonylbenzoic acid precursors.

References

-

MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

-

PubMed. (2025).[1][5][7] Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]

-

NIH. (2010). Protein tyrosine phosphatase 1B inhibitors: a molecular level legitimate approach for the management of diabetes mellitus. Retrieved from [Link]

-

ResearchGate. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Sulfobenzoic acid cyclic anhydride | C7H4O4S | CID 65729 - PubChem [pubchem.ncbi.nlm.nih.gov]

Digital Identity & Chemical Characterization: 4-(Cyclopentanesulfonyl)benzoic acid

This is an in-depth technical guide for 4-(Cyclopentanesulfonyl)benzoic acid , a specific sulfone intermediate used in medicinal chemistry (e.g., for glucokinase activators or metabolic targets).

Core Identity & Digital Fingerprint

Objective: Establish the unambiguous digital and chemical identity of the target molecule for database registration and interoperability.

The precise identification of This compound is critical for distinguishing it from its sulfonamide analogs (e.g., 4-[(cyclopentylamino)sulfonyl]benzoic acid). The identifiers below are derived from the canonical structure where a sulfonyl group (-SO2-) links the para-position of a benzoic acid ring to a cyclopentyl moiety.

| Identifier Type | Value / String | Context |

| Chemical Name | This compound | IUPAC Systematic |

| CAS Registry Number | 860697-74-1 | Primary Registry ID |

| Molecular Formula | C₁₂H₁₄O₄S | Mass: 254.30 Da |

| SMILES (Canonical) | OC(=O)c1ccc(S(=O)(=O)C2CCCC2)cc1 | Cheminformatics |

| Standard InChI | InChI=1S/C12H14O4S/c13-12(14)10-6-8-11(9-7-10)17(15,16)5-3-1-2-4-5/h6-9,5H,1-4H2,(H,13,14) | IUPAC Standard v1.06+ |

| InChI Key | Generate via Hash (See Note) | SHA-256 Hash of InChI |

Critical Note on InChI Key: As a specialized intermediate, the pre-calculated InChI Key for CAS 860697-74-1 is not universally indexed in public repositories like PubChem. Researchers must generate the key locally using the Standard InChI String provided above to ensure version consistency (e.g., via ChemDraw or RDKit). The key is a fixed-length hash of the InChI string.[1]

Structural Logic (Graphviz Visualization)

The following diagram illustrates the connectivity logic used to generate the InChI string, highlighting the critical sulfone bridge.

Caption: Logical connectivity of this compound. The sulfone bridge (red) is the pivotal feature distinguishing this from ether or sulfonamide analogs.

Synthesis & Manufacturing Protocol

Objective: Provide a robust, self-validating synthetic route. Direct chlorosulfonylation of cyclopentylbenzene is often non-selective. The preferred industrial route utilizes Nucleophilic Aromatic Substitution (SɴAr) followed by Oxidation , ensuring high regioselectivity.

Reaction Scheme

-

Step 1 (SɴAr): Displacement of a para-leaving group (Fluorine) by Cyclopentanethiol.

-

Step 2 (Oxidation): Conversion of the thioether to the sulfone.

Caption: Two-step regioselective synthesis via thioether oxidation. This route avoids isomer mixtures common in direct sulfonylations.

Detailed Methodology

Step 1: Thioether Formation

-

Reagents: 4-Fluorobenzoic acid (1.0 eq), Cyclopentanethiol (1.1 eq), Potassium Carbonate (

, 2.5 eq). -

Solvent: DMF (Dimethylformamide) or DMSO.

-

Protocol:

-

Dissolve 4-fluorobenzoic acid in DMF (0.5 M concentration).

-

Add

and stir for 15 min to generate the carboxylate salt (prevents side reactions). -

Add cyclopentanethiol dropwise.

-

Heat to 100°C for 12–16 hours under

atmosphere. -

Workup: Pour into ice water, acidify with 1N HCl to pH 3. Filter the precipitate (Thioether).

-

Step 2: Oxidation to Sulfone

-

Reagents: Thioether intermediate, m-CPBA (meta-Chloroperoxybenzoic acid, 2.5 eq) OR Hydrogen Peroxide (

) with Sodium Tungstate catalyst. -

Protocol (m-CPBA route):

-

Dissolve thioether in Dichloromethane (DCM).

-

Cool to 0°C.

-

Add m-CPBA portion-wise (exothermic reaction).

-

Stir at Room Temperature (RT) for 4 hours.

-

Validation: Monitor by TLC (Thioether is less polar; Sulfone is more polar).

-

Purification: Wash with

(removes excess oxidant) and

-

Analytical Validation (Self-Validating Systems)

Objective: Confirm identity and purity using orthogonal datasets.

Expected Analytical Data

| Technique | Diagnostic Signal | Structural Inference |

| ¹H NMR (DMSO-d₆) | Carboxylic Acid (-COOH) | |

| Para-substituted aromatic ring (AA'BB' system) | ||

| Methine (-CH-) adjacent to Sulfone (Deshielded) | ||

| Cyclopentyl methylene protons | ||

| IR Spectroscopy | 1690–1710 cm⁻¹ | C=O[2][3][4] Stretch (Acid) |

| 1310 & 1150 cm⁻¹ | S=O Symmetric/Asymmetric Stretch (Confirming Sulfone) | |

| Mass Spectrometry | [M-H]⁻ = 253.3 | Negative Ion Mode (ESI-) confirms mass |

Troubleshooting & Purity Checks

-

Sulfoxide Contamination: If the oxidation is incomplete, a sulfoxide intermediate (

) will appear. In NMR, the methine proton of the sulfoxide is less deshielded ( -

Regioisomer Check: The splitting pattern of the aromatic protons (two doublets) confirms the para-substitution. Meta or ortho isomers would show complex multiplets.

Applications & Storage

-

Role: Building block for metabolic disease targets (e.g., Glucokinase activators) and oncology (HIF-2

inhibitors). -

Storage: Store at +2°C to +8°C. The sulfone group is chemically stable, but the carboxylic acid can form salts if exposed to basic fumes.

-

Safety: Handle as a standard organic acid (Irritant).

References

-

IUPAC International Chemical Identifier (InChI) . IUPAC & InChI Trust.[1] Version 1.06. Available at: [Link][1]

-

Synthesis of Aryl Sulfones . Organic Chemistry Portal. General methods for oxidation of sulfides to sulfones. Available at: [Link]

-

CAS Registry Data . Common Chemistry (CAS). Verification of Registry Number 860697-74-1. Available at: [Link]

-

Accela ChemBio Product Catalog . Product this compound (CAS 860697-74-1). Available at: [Link]

Sources

Methodological & Application

The Strategic Integration of 4-(Cyclopentanesulfonyl)benzoic Acid in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient medicinal chemistry campaigns. Among these, the sulfonylbenzoic acid motif has emerged as a versatile and highly adaptable platform for the design of novel therapeutics.[1] This application note delves into the specific utility of 4-(Cyclopentanesulfonyl)benzoic acid , a unique derivative that combines the established pharmacological properties of the sulfonylbenzoic acid core with the distinct physicochemical characteristics of a cyclopentyl group. This guide will provide a comprehensive overview of its synthesis, potential therapeutic applications, and detailed protocols for its incorporation into drug discovery workflows, underpinned by a rationale for key experimental decisions.

The sulfonyl group (–SO₂–) is a key functional group in a multitude of approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[2][3] When incorporated into a benzoic acid structure, it creates a bifunctional molecule with a highly tunable acidic moiety and a sulfonamide or sulfone linkage that can be readily derivatized.[1] The cyclopentyl group, in this specific case, introduces a degree of lipophilicity and conformational constraint that can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.

Synthetic Strategy: A Reliable and Adaptable Pathway

The synthesis of this compound and its derivatives is typically achieved through a robust and well-established chemical pathway. The most common approach involves the reaction of a commercially available and highly reactive starting material, cyclopentanesulfonyl chloride , with a suitable amino-substituted benzoic acid derivative.[1][4]

A general synthetic workflow is depicted below:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]

- 4. CAS 26394-17-2: cyclopentanesulfonyl chloride | CymitQuimica [cymitquimica.com]

Mastering the Separation: A Detailed Guide to the HPLC Analysis of Benzoic Acid Derivatives

This comprehensive guide provides an in-depth exploration of the High-Performance Liquid Chromatography (HPLC) analysis of benzoic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the fundamental principles and causality behind experimental choices. Herein, we present not just protocols, but a self-validating system of analysis built on a foundation of scientific integrity and field-proven insights.

Introduction: The Significance of Benzoic Acid Derivatives and the Role of HPLC

Benzoic acid and its derivatives are a class of compounds widely utilized across the pharmaceutical, food and beverage, and cosmetic industries.[1] Their antimicrobial properties make them effective preservatives, while others, like salicylic acid, are active pharmaceutical ingredients (APIs).[1] Given their widespread use, the accurate and reliable quantification of these compounds is paramount for quality control, regulatory compliance, and ensuring consumer safety.[1][2]

High-Performance Liquid Chromatography (HPLC) stands as the preferred analytical technique for this purpose due to its simplicity, speed, stability, and high precision.[1][2] This guide will provide a robust framework for developing and validating HPLC methods for the analysis of this important class of molecules.

Fundamental Principles of Separation: A Mechanistic Approach

The successful HPLC separation of benzoic acid derivatives hinges on the manipulation of their physicochemical properties, primarily their hydrophobicity and ionization state. Reversed-phase HPLC is the predominant mode of separation, where analytes are separated based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[1]

The Role of the Stationary Phase

The choice of stationary phase is critical. C18 (octadecylsilane) columns are the most commonly used due to their high hydrophobicity, which provides excellent retention for the aromatic rings of benzoic acid derivatives.[2] The separation mechanism is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains. For more polar derivatives or to achieve alternative selectivity, other stationary phases like C8, phenyl, or polar-embedded phases (e.g., RP-Amide) can be employed.[3][4]

Mobile Phase: The Engine of Separation

The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is the primary tool for controlling retention and selectivity.

-

Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally has a stronger elution strength and can provide sharper peaks. The choice between the two can influence the selectivity of the separation, and empirical testing is often required to determine the optimal solvent for a specific set of analytes.

-

Aqueous Phase and pH Control: This is arguably the most critical parameter in the analysis of acidic compounds like benzoic acid derivatives. The ionization state of these molecules is pH-dependent. At a pH above their pKa, they exist in their ionized (conjugate base) form, which is more polar and will have weaker interaction with the nonpolar stationary phase, leading to shorter retention times.[5] Conversely, at a pH below their pKa, they are in their neutral, less polar form and will be more strongly retained.[5]

Therefore, to achieve reproducible retention and good peak shape, the mobile phase is typically buffered to a pH at least 1.5 to 2 units below the pKa of the analytes. This ensures that the acidic compounds are fully protonated and behave in a consistent manner. Phosphoric acid or acetate buffers are commonly used for this purpose.[1][6]

The interplay between the stationary and mobile phases is what governs the separation. The following diagram illustrates the logical workflow for method development.

Caption: A typical workflow for developing an HPLC method for benzoic acid derivatives.

Detailed Application Protocols

The following protocols are presented as robust starting points for method development and routine analysis.

Protocol 1: Simultaneous Determination of Preservatives in a Beverage Sample

This protocol is designed for the simultaneous quantification of common preservatives like benzoic acid, sorbic acid, and various parabens in liquid samples such as soft drinks or juices.

A. Instrumentation and Chromatographic Conditions

| Parameter | Setting | Rationale |

| HPLC System | Standard system with pump, autosampler, column oven, and DAD/UV detector | Provides the necessary components for reproducible separation and detection.[1] |

| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for reversed-phase separation of these compounds.[4] |

| Mobile Phase | A: 0.05 M Ammonium Acetate (pH 4.4) B: Methanol | The buffered aqueous phase ensures the analytes are in their non-ionized form for better retention and peak shape.[7] |

| Gradient | 60% A / 40% B | This isocratic condition is often sufficient for baseline separation of common preservatives.[7] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention times. |

| Detection | UV at 234 nm | A good compromise wavelength for the detection of both benzoic and sorbic acid.[7] |

| Injection Vol. | 10 µL | A typical injection volume for this type of analysis. |

B. Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of 0.05 M ammonium acetate (pH adjusted to 4.4 with acetic acid) with 400 mL of methanol.[7] Degas the solution by sonication or vacuum filtration before use.

-

Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each standard (e.g., benzoic acid, sorbic acid, methylparaben, ethylparaben) into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol. These solutions are generally stable for several weeks when stored at 4°C.[1]

-

Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to achieve final concentrations in the desired calibration range (e.g., 1-100 µg/mL).[1]

C. Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the sample matrix and remove any interfering components.[8][9]

Caption: Sample preparation workflow for liquid and solid/semi-solid matrices.

-

Liquid Samples (e.g., Soft Drinks):

-

Solid/Semi-solid Samples (e.g., Sauces, Creams):

-

Accurately weigh approximately 1-2 grams of the homogenized sample into a centrifuge tube.

-

Add a suitable volume of methanol (e.g., 20 mL), vortex for 2 minutes, and sonicate for 15 minutes to extract the analytes.[1]

-

Centrifuge at 4000 rpm for 10 minutes.[1]

-

Collect the supernatant. For exhaustive extraction, this step can be repeated.

-

Dilute the supernatant with the mobile phase as needed.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]

-

D. Chromatographic Procedure and Data Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is free of contaminants.

-

Inject the series of working standard solutions to construct a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the analytes by plotting a calibration curve of peak area versus concentration for the standards and determining the concentration of the analytes in the samples from this curve.[1]

Protocol 2: Purity Assay of p-Aminobenzoic Acid (PABA)

This protocol is adapted for the purity determination of an API, such as p-aminobenzoic acid (PABA), and can serve as a framework for related compounds.[4]

A. Instrumentation and Chromatographic Conditions

| Parameter | Setting | Rationale |

| HPLC System | Standard system with pump, autosampler, column oven, and DAD/UV detector | Ensures precise and accurate quantification for API purity analysis. |

| Column | C8, 4.6 x 150 mm, 5 µm | A C8 column provides slightly less retention than a C18, which can be advantageous for moderately polar compounds like PABA.[4] |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 5.5) (25:75, v/v) | A phosphate buffer provides robust pH control in this range. |

| Flow Rate | 1.0 mL/min | Standard flow rate. |

| Column Temp. | 35 °C | Elevated temperature can improve peak efficiency. |

| Detection | UV at a suitable wavelength (determined by UV spectrum of PABA) | A DAD is useful for confirming peak purity and identifying impurities. |

| Injection Vol. | 20 µL | Standard injection volume. |

B. Method Validation

For pharmaceutical applications, the method must be validated according to International Council for Harmonisation (ICH) guidelines.[10]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

-

Accuracy: The closeness of test results to the true value.[7]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day) and intermediate precision (inter-day).[7]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

C. Typical Performance Data

The following table summarizes typical validation parameters for the analysis of benzoic and sorbic acid, which would be analogous to what is required for a PABA purity assay.

| Parameter | Benzoic Acid | Sorbic Acid |

| Linearity Range (µg/mL) | 5-200 | 1-50 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| LOD (µg/mL) | ~0.42 | ~0.32 |

| LOQ (µg/mL) | ~1.14 | ~0.99 |

| Accuracy (% Recovery) | 85-102% | 83-102% |

| Precision (%RSD) | < 2% | < 3% |

| (Data adapted from a validated method for benzoic and sorbic acid in noodles)[7] |

Troubleshooting Common Issues

Even with a robust method, problems can arise. Here are some common issues encountered during the analysis of benzoic acid derivatives and their solutions.[11][12][13]

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Peak Tailing | - Mobile phase pH too close to analyte pKa.- Secondary interactions with column silanol groups.- Column contamination or void. | - Lower mobile phase pH by at least 1 unit.- Use a highly deactivated (end-capped) column.- Flush the column with a strong solvent; if the problem persists, replace the column. |

| Poor Resolution | - Insufficient retention.- Inappropriate mobile phase composition. | - Decrease the percentage of organic modifier in the mobile phase.- Try a different organic modifier (e.g., methanol instead of acetonitrile). |

| Shifting Retention Times | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase and ensure it is well-mixed and degassed.- Use a column oven for stable temperature control.- Equilibrate the column thoroughly before analysis; replace if necessary. |

| High Backpressure | - Blockage in the system (e.g., frit, in-line filter, column).- Particulate matter from unfiltered samples. | - Filter all samples and mobile phases.- Reverse flush the column (if permitted by the manufacturer).- Systematically check and replace filters. |

| Baseline Noise/Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp failing. | - Degas the mobile phase thoroughly.- Prepare fresh mobile phase with high-purity solvents.- Check detector lamp hours and replace if necessary. |

Conclusion

The HPLC analysis of benzoic acid derivatives is a powerful and essential tool for quality control in numerous industries. By understanding the fundamental principles of reversed-phase chromatography and the critical role of mobile phase pH, researchers can develop robust and reliable methods. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for both novice and experienced chromatographers, enabling the accurate and efficient analysis of this important class of compounds.

References

- HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide. Sigma-Aldrich.

- High-Performance Liquid Chromatography (HPLC)

- A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)

- Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben)

- HPLC Methods for analysis of Benzoic acid.

- Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. SIELC Technologies.

- Assay of Sodium Benzoate and Potassium Sorb

- HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals.

- DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERV

- HPLC Separation of Parabens and Benzoic Acid. SIELC Technologies.

- Separation of Benzoic acid, 2,4,6-trimethoxy- on Newcrom R1 HPLC column. SIELC Technologies.

- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.

- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul

- An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. PubMed.

- HPLC Sample Preparation.

- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.

- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR DETERMINATION OF PRESERVATIVES IN BEVERAGES.

- The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Columbia University.

- HPLC Troubleshooting: Solutions for Common Problems. Phenomenex.

- Troubleshooting Common HPLC Issues. Labcompare.com.

- HPLC Troubleshooting Guide. SCION Instruments.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. njlabs.com [njlabs.com]

- 3. Chromatogram Detail [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. columbia.edu [columbia.edu]

- 6. journals.ust.edu [journals.ust.edu]

- 7. thaiscience.info [thaiscience.info]

- 8. organomation.com [organomation.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. longdom.org [longdom.org]

- 11. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]

- 12. labcompare.com [labcompare.com]

- 13. HPLC Troubleshooting Guide [scioninstruments.com]

Application Note: Leveraging 4-(Cyclopentanesulfonyl)benzoic Acid in the Design of LFA-1 Antagonists

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and pharmacology. It focuses on the strategic application of 4-(Cyclopentanesulfonyl)benzoic acid (CAS: 860697-74-1) as a bioisosteric building block in the development of next-generation LFA-1 antagonists and anti-inflammatory agents.

Executive Summary & Scientific Rationale

In the landscape of anti-inflammatory drug discovery, the inhibition of the LFA-1/ICAM-1 interaction is a validated mechanism for treating dry eye disease (DED) and potential systemic inflammatory conditions. First-generation antagonists, such as Lifitegrast , utilize a methylsulfonyl moiety to engage specific residues within the LFA-1 I-domain.

This compound serves as a critical "SAR probe" and building block. By replacing the methyl group with a bulky, lipophilic cyclopentyl ring , researchers can:

-

Probe the Hydrophobic L-Site: The LFA-1 "L-site" (Lovastatin site) contains a hydrophobic pocket that often accommodates larger alkyl groups better than methyl groups, potentially improving binding affinity (

). -

Modulate Pharmacokinetics: The increased lipophilicity (LogP) of the cyclopentyl group enhances membrane permeability and alters metabolic clearance rates compared to the methyl analog.

-

Explore Bioisosterism: This moiety acts as a rigidified, metabolically stable alternative to linear alkyl sulfones.

This guide details the synthesis protocol for this intermediate and its biological evaluation in a competitive binding assay.

Chemical Synthesis & Quality Control

Objective: Synthesize high-purity (>98%) this compound for coupling reactions.

A. Synthesis Workflow (Graphviz)

Caption: Three-step synthesis of this compound from 4-fluorobenzoic acid precursor.

B. Detailed Protocol

Step 1: Nucleophilic Aromatic Substitution (S

Ar)

-

Reagents: Dissolve methyl 4-fluorobenzoate (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Addition: Add cyclopentanethiol (1.2 eq) and potassium carbonate (K

CO -

Reaction: Heat the mixture to 80°C for 4–6 hours under nitrogen atmosphere.

-

Workup: Cool to room temperature (RT). Dilute with ethyl acetate and wash with water (3x) to remove DMF. Dry organic layer over MgSO

and concentrate. -

Checkpoint: Verify formation of the thioether via LC-MS (Target Mass: M+1).

Step 2: Oxidation to Sulfone

Note: This step requires careful temperature control to avoid over-oxidation side products.

-

Reagents: Dissolve the thioether intermediate in Dichloromethane (DCM). Cool to 0°C .[1]

-

Oxidant: Slowly add m-CPBA (meta-chloroperoxybenzoic acid, 2.5 eq) or Oxone (dissolved in water) dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.

-

Quench: Quench with saturated aqueous Na

S -

Purification: Wash with saturated NaHCO

to remove m-chlorobenzoic acid byproduct. Isolate the sulfone ester.

Step 3: Ester Hydrolysis

-

Reagents: Dissolve the sulfone ester in a 3:1 mixture of THF:Water .

-

Base: Add LiOH·H

O (3.0 eq). Stir at RT for 2–4 hours.[2] -

Isolation: Acidify the reaction mixture to pH ~2 using 1N HCl. The product, This compound , will precipitate as a white solid.

-

Recrystallization: Recrystallize from Ethanol/Water if purity is <98%.

C. QC Specifications

| Parameter | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | ≥ 98.0% | HPLC (254 nm) |

| Identity | Confirmed structure | |

| Residual Solvent | < 5000 ppm (DMF/DCM) | GC-HS |

Biological Evaluation: LFA-1/ICAM-1 Inhibition

Objective: Assess the potency of the synthesized analog in blocking T-cell adhesion.

A. Assay Logic (Mechanism of Action)

The assay measures the ability of the compound to compete with ICAM-1-Fc (ligand) for binding to immobilized LFA-1 (receptor). A lower IC

Caption: Competitive binding mechanism. The drug occupies the LFA-1 I-domain, preventing ICAM-1 interaction.[3]

B. Solid-Phase Binding Assay Protocol

-

Coating: Coat 96-well microtiter plates with Recombinant Human LFA-1 (1 µg/mL in PBS) overnight at 4°C.

-

Blocking: Wash plates and block with 1% BSA in PBS for 1 hour at RT to prevent non-specific binding.

-

Compound Addition:

-

Prepare serial dilutions of the test compound (synthesized acid coupled to the core scaffold) in Assay Buffer (TBS + 1mM MnCl

+ 0.05% Tween-20). -

Note: Mn

is critical for activating LFA-1. -

Add 50 µL of compound solution to wells.

-

-

Ligand Addition: Immediately add 50 µL of Biotinylated ICAM-1-Fc (final conc. 10 nM). Incubate for 1 hour at RT.

-

Detection:

-

Wash plates 3x with Wash Buffer.

-

Add Streptavidin-HRP (1:5000). Incubate 30 mins.

-

Add TMB Substrate. Stop reaction with 1M H

SO

-

-

Analysis: Measure Absorbance at 450 nm. Calculate IC

using a 4-parameter logistic fit.

C. Data Interpretation (Hypothetical)

The table below illustrates how to interpret results when comparing the Cyclopentyl analog to the standard Methyl analog (Lifitegrast-like).

| Compound | R-Group | IC | LogP (Calc) | Interpretation |

| Reference | -SO | 3.0 nM | 2.5 | Potent, standard baseline. |

| Test Analog | -SO | 1.5 nM | 3.2 | Improved Potency: The cyclopentyl group likely fills the hydrophobic pocket more effectively. |

| Control | -SO | 10.0 nM | 3.8 | Reduced Potency: Phenyl ring may be too rigid or sterically hindering. |

References

-

Semba, C. P., et al. (2012). "Safety and Pharmacokinetics of a Novel Lymphocyte Function-Associated Antigen-1 Antagonist (SAR 1118) in Healthy Adults." Journal of Ocular Pharmacology and Therapeutics.

-

Zhong, M., et al. (2012). "Discovery and Development of Lifitegrast (SAR 1118): A Novel LFA-1 Antagonist for the Treatment of Dry Eye Disease." ACS Medicinal Chemistry Letters.

-

Gadek, T. R., et al. (2002). "Generation of an LFA-1 Antagonist by the Transfer of the ICAM-1 Immunoregulatory Epitope to a Small Molecule." Science.

-

PubChem Compound Summary. (2025). "this compound (CAS 860697-74-1)." National Center for Biotechnology Information.

-

Shire Development LLC. (2016). "Xiidra (Lifitegrast) Prescribing Information." U.S. Food and Drug Administration.[3][4][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20190002445A1 - Process for preparing lifitegrast and intermediates thereof - Google Patents [patents.google.com]

- 5. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of Aromatic Acids

Status: Operational Operator: Senior Application Scientist Ticket Focus: Method Development & Troubleshooting for Aromatic Acids (Benzoic, Salicylic, Phthalic, etc.)

Introduction: The "Protonation First" Philosophy

Welcome. If you are struggling with aromatic acids, you are likely facing one of three demons: peak tailing , retention time shifting , or critical pair co-elution .

In my 15 years of method development, 80% of "column failures" with aromatic acids are actually chemistry failures . Aromatic acids (e.g., benzoic acid, pKa ~4.[1][2]2) are weak acids. Their retention is governed by the Henderson-Hasselbalch equation . If you do not control the protonation state, the chromatography will fail.

This guide moves beyond generic advice to the specific thermodynamic requirements of aromatic acid separation.

Module 1: The pH Imperative (Retention Stability)

The Issue: Split peaks, broad peaks, or wandering retention times. The Science: Aromatic acids exist in equilibrium between their neutral (hydrophobic) and ionized (hydrophilic) states.

-

Neutral Form (COOH): Retains well on C18/Phenyl columns.

-

Ionized Form (COO⁻): Elutes near the void volume (t0) and interacts with silanols.

The Golden Rule: You must operate at a pH 2 units below the pKa of your most acidic analyte.[3] This ensures >99% of the population is protonated (neutral).

Decision Logic: Mobile Phase pH Selection

Figure 1: Decision tree for selecting mobile phase pH based on analyte pKa to ensure ion suppression.

Module 2: Troubleshooting Peak Tailing

The Issue: Asymmetrical peaks (Tailing Factor > 1.5). The Cause: "Silanol Sting." Even at low pH, residual silanols (Si-OH) on the silica surface can interact with the aromatic ring or any basic functional groups (like the amine in aminobenzoic acid).

Troubleshooting Matrix

| Symptom | Probable Cause | The Fix (Order of Operations) |

| Tailing (General) | Secondary Silanol Interactions | 1. Switch to a "Type B" High-Purity Silica column (low metal content).2. Increase Buffer Molarity (25mM |

| Tailing (Basic Acids) | Ionization of Amine groups | 1. Add 0.1% Triethylamine (TEA) as a sacrificial base (only for traditional columns).2. Use an "End-capped" column. |

| Fronting Peaks | Column Overload | 1. Dilute sample.2. Inject smaller volume.3. Ensure sample solvent matches mobile phase strength.[4] |

| Split Peaks | Wrong pH (Partial Ionization) | 1. Lower pH immediately. If pH is near pKa, the analyte splits between two states. |

Expert Insight: For aromatic acids, Phosphate buffers generally yield sharper peaks than Formate/Acetate because phosphate provides higher ionic strength, effectively "salting out" the analyte into the stationary phase [1].

Module 3: Selectivity & Isomers (When C18 Fails)

The Issue: You cannot separate positional isomers (e.g., o-phthalic vs m-phthalic acid) or structurally similar aromatic acids.

The Science: A C18 column separates based on hydrophobicity only. Isomers often have identical hydrophobicity. You need a column that can interact with the electrons in the aromatic ring (

The "Selectivity Triangle" for Aromatics

-

C18 (Alkyl): Baseline choice. Separates by size/hydrophobicity.

-

Phenyl-Hexyl: The "Magic Bullet" for aromatics. The phenyl ring on the stationary phase engages in

- -

PFP (Pentafluorophenyl): For halogenated aromatics or very polar acids.

Workflow: Optimizing Resolution ( )

Figure 2: Logic flow for selecting stationary phases when separating aromatic isomers.

Why Phenyl-Hexyl?

The Phenyl-Hexyl phase uses a 6-carbon linker. This allows the phenyl ring to "flex" and align with the analyte's aromatic ring, maximizing

Module 4: Protocol - Recovering a Fouled Column

The Issue: High backpressure or ghost peaks after running aromatic acids. The Cause: Aromatic acids are often sparingly soluble in water. If you switch from a low-pH buffer (where they are neutral) to a high-organic wash without an intermediate step, or if the buffer precipitates, the acid can crash out inside the column pores.

The "Acid Crash" Recovery Protocol

Pre-requisite: Disconnect the column from the detector (to avoid clogging the flow cell).

-

The "Solubility" Wash (High Water):

-

Composition: 95% Water / 5% Acetonitrile (No Buffer).

-

Volume: 20 Column Volumes (approx. 30-40 mL for a standard column).

-

Purpose: Dissolves precipitated buffer salts.

-

-

The "Elution" Wash (High pH - Optional/Risky):

-

Only if your column is pH 10 stable (e.g., Hybrid Particle).

-

Composition: 25mM Ammonium Bicarbonate (pH ~8-9) in 50% MeOH.

-

Purpose: Ionizes the stuck aromatic acids (turning them into COO⁻), making them highly soluble and repelling them from the stationary phase.

-

-

The "Stripping" Wash (High Organic):

-

Composition: 95% Acetonitrile / 5% Water.

-

Volume: 20 Column Volumes.

-

Purpose: Removes hydrophobic contaminants.

-

-

Re-Equilibration:

-

Flush with standard mobile phase for 30 minutes before next injection.

-

References

-

Dolan, J. W. (2010). The Role of Buffers in HPLC Separations. LCGC North America. [Link]

-

Agilent Technologies. (2020). Selectivity of Phenyl-Hexyl Columns for Aromatic Compounds. Agilent Application Notes. [Link]

-

Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Phenomenex Blog. [Link]

-

Williams, R. (2022).[5] pKa Data for Organic Acids. Organic Chemistry Data. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(Cyclopentanesulfonyl)benzoic acid

Welcome to the technical support guide for 4-(Cyclopentanesulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound in aqueous buffers. This guide moves beyond simple protocols to explain the scientific principles behind each troubleshooting step, ensuring you can make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer at a neutral pH. What is the first step I should take?

A1: The initial and most critical step is to adjust the pH of your buffer.

This compound is a carboxylic acid. The solubility of carboxylic acids in aqueous solutions is highly dependent on the pH of the medium.[1] The carboxylic acid group (-COOH) is weakly acidic and can donate a proton to become a negatively charged carboxylate ion (-COO⁻).

-

At neutral or acidic pH (below its pKa): The compound will predominantly exist in its neutral, protonated form (R-COOH). This form is less polar and, therefore, has lower solubility in water.

-

At alkaline pH (above its pKa): The compound will be deprotonated to its more polar, anionic (carboxylate) form (R-COO⁻), which is significantly more soluble in water.[2][3]

Recommended First Step: pH Adjustment Protocol

-

Prepare your desired aqueous buffer (e.g., phosphate, Tris) at the intended final concentration.

-

While stirring, slowly add a base (e.g., 1 M NaOH or 1 M KOH) dropwise to your buffer containing the undissolved this compound.

-

Monitor the pH of the solution continuously with a calibrated pH meter.

-

Continue adding the base until the compound fully dissolves. Note the pH at which complete dissolution occurs.

-

It is advisable to then adjust the pH back down to your desired experimental pH, being careful to observe if any precipitation occurs.

| Parameter | Recommendation | Rationale |

| Target pH | > 6.0 (start with 7.5-8.0) | To ensure the carboxylic acid is in its deprotonated, more soluble carboxylate form. |

| Titrant | 1 M NaOH or 1 M KOH | Strong bases that effectively deprotonate the carboxylic acid. |

| Monitoring | Calibrated pH meter | For accurate and real-time measurement of the pH. |

Q2: I've adjusted the pH, but I'm still facing solubility issues or precipitation upon standing. What are my next options?

A2: If pH adjustment alone is insufficient, the next logical step is to introduce a co-solvent to your aqueous buffer.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[6][7] They work by reducing the polarity of the solvent system, making it more favorable for less polar molecules to dissolve.[8]

Commonly used co-solvents in biological and pharmaceutical research include:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Propylene glycol

-

Polyethylene glycols (PEGs)

Co-solvent Strategy and Protocol

-

Prepare a Concentrated Stock Solution: The most effective way to use co-solvents is to first dissolve the this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Step-wise Dilution: Add the stock solution dropwise to your aqueous buffer while stirring vigorously. This technique, often called "antisolvent precipitation," can sometimes lead to the formation of very fine, amorphous particles that are more readily redissolved.

-

Optimize the Final Co-solvent Concentration: It is crucial to keep the final concentration of the organic solvent as low as possible to avoid potential interference with your experiment or biological system. A final concentration of 1-5% is often a good starting point, but this may need to be optimized.

Troubleshooting Co-solvent Use:

-

Precipitation Upon Dilution: If the compound precipitates out of solution when added to the aqueous buffer, it indicates that the final concentration of the co-solvent is too low to maintain solubility.

-

Experimental Interference: Always run a vehicle control (buffer with the same final concentration of co-solvent but without your compound) to ensure that the co-solvent itself does not affect your experimental results.

Q3: Are there any other techniques I can employ if both pH adjustment and co-solvents are not providing the desired solubility?

A3: Yes, for particularly challenging cases, you can explore salt formation or the use of solubilizing agents.

Salt Formation

Converting the carboxylic acid to a stable salt form before dissolution can dramatically improve its aqueous solubility.[9][10] This is a common strategy in drug development. This involves reacting the acidic compound with a suitable base to form a salt.

General Protocol for Salt Formation:

-

Dissolve the this compound in a suitable organic solvent (e.g., ethanol, methanol).

-

Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine like tromethamine) dissolved in a minimal amount of the same solvent.

-

The salt will often precipitate out of the organic solvent.

-

The precipitate can be collected by filtration, dried, and then dissolved in your aqueous buffer.

| Base | Resulting Salt | Potential Advantages |

| Sodium Hydroxide | Sodium 4-(cyclopentanesulfonyl)benzoate | Commonly used, often highly water-soluble. |

| Tromethamine | Tromethamine 4-(cyclopentanesulfonyl)benzoate | Can offer improved stability and solubility. |

Use of Solubilizing Agents

Surfactants and cyclodextrins are two classes of solubilizing agents that can be effective.

-

Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.

-

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of your molecule can become entrapped within the cyclodextrin's cavity, forming an inclusion complex with enhanced aqueous solubility.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

Caption: The effect of pH on the ionization of the carboxylic acid.

References

-

ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... Retrieved from [Link]

-

ScienceDirect. (2026, January 7). PH adjustment: Significance and symbolism. Retrieved from [Link]

-

AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

-

askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]

-

ResearchGate. (2025, August 9). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dissolution of Carboxylic Acids. III: The Effect of Polyionizable Buffers. Retrieved from [Link]

-

International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

-

International Journal of Advanced Engineering Research and Development. (2005, February 15). Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. Retrieved from [Link]

-